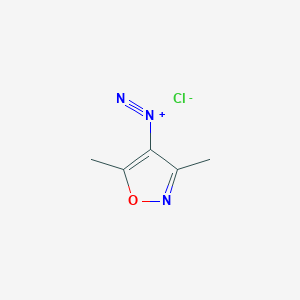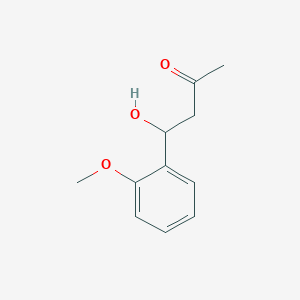
2-Butanone, 4-hydroxy-4-(2-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Butanone, 4-hydroxy-4-(2-methoxyphenyl)- typically involves the condensation of vanillin with acetone, followed by hydrogenation. The condensation reaction forms 4-(4’-hydroxy-3’-methoxyphenyl)-3-buten-2-one, which is then hydrogenated to produce zingerone . This method is widely used in both laboratory and industrial settings due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
2-Butanone, 4-hydroxy-4-(2-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include hydrogen gas for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Butanone, 4-hydroxy-4-(2-methoxyphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It is studied for its antioxidant and anti-inflammatory properties.
Industry: It is used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry.
Mechanism of Action
The mechanism of action of 2-Butanone, 4-hydroxy-4-(2-methoxyphenyl)- involves its interaction with various molecular targets and pathways. It modulates fat metabolism by influencing the activity of enzymes involved in lipid metabolism. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
2-Butanone, 4-hydroxy-4-(2-methoxyphenyl)- is similar to compounds like vanillin and eugenol, but it has unique properties that make it distinct:
Vanillin: Both compounds have a methoxy group, but vanillin has an aldehyde group instead of a ketone group.
Eugenol: Both compounds have a hydroxyl group, but eugenol has an allyl group instead of a butanone group. These differences in functional groups result in variations in their chemical reactivity and applications.
Properties
CAS No. |
208641-36-5 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-hydroxy-4-(2-methoxyphenyl)butan-2-one |
InChI |
InChI=1S/C11H14O3/c1-8(12)7-10(13)9-5-3-4-6-11(9)14-2/h3-6,10,13H,7H2,1-2H3 |
InChI Key |
HCCOOGWHEHRKPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


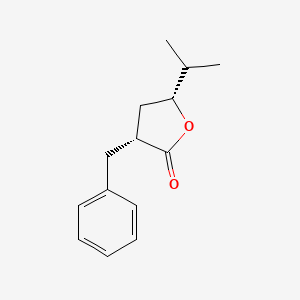
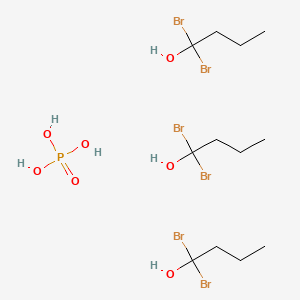

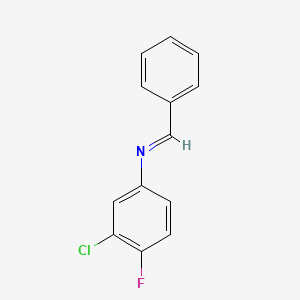
![[3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid](/img/structure/B14256964.png)
![2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14256966.png)
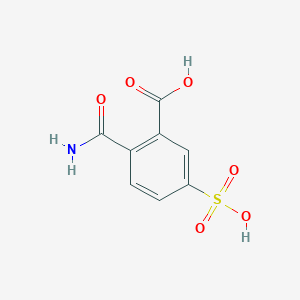
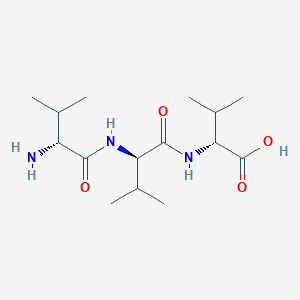
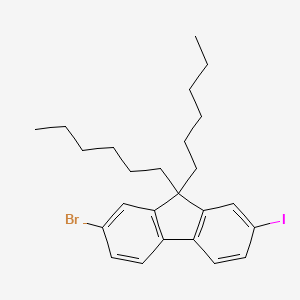
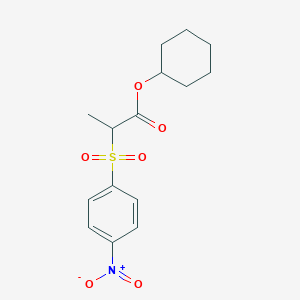
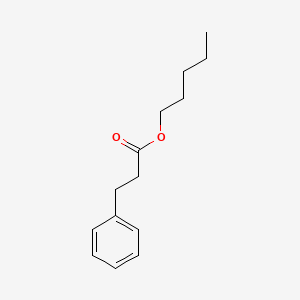
![4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14256983.png)

